molecular formula C10H9NO4S B11870970 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide CAS No. 553682-93-2

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide

Cat. No.: B11870970
CAS No.: 553682-93-2
M. Wt: 239.25 g/mol
InChI Key: FEUZHUPUDKPYLK-UHFFFAOYSA-N
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Description

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its sulfonamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide typically involves the reaction of 7-methyl-2-oxo-2H-1-benzopyran with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at ambient temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

553682-93-2

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

7-methyl-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C10H9NO4S/c1-6-4-8-7(2-3-10(12)15-8)5-9(6)16(11,13)14/h2-5H,1H3,(H2,11,13,14)

InChI Key

FEUZHUPUDKPYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N

Origin of Product

United States

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